molecular formula C9H12ClF2N B1396026 (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride CAS No. 1217437-41-6

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride

Cat. No.: B1396026
CAS No.: 1217437-41-6
M. Wt: 207.65 g/mol
InChI Key: RXYPROYXZWFRHT-FVGYRXGTSA-N
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Description

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropanamines. This compound is characterized by the presence of a difluorophenyl group attached to a propanamine backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2,5-difluorobenzaldehyde.

    Reduction: The aldehyde group of 2,5-difluorobenzaldehyde is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

    Amination: The alcohol is then converted to the amine through a reaction with ammonia or an amine source under suitable conditions.

    Resolution: The resulting racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.

    Hydrochloride Formation: Finally, the (S)-1-(2,5-Difluorophenyl)propan-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing production time.

    Catalytic Hydrogenation: Using catalysts to facilitate the reduction and amination steps, enhancing reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylpropanamines.

Mechanism of Action

The mechanism of action of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: Modulating the activity of neurotransmitter receptors in the brain.

    Inhibiting Enzymes: Blocking the activity of enzymes involved in metabolic pathways.

    Altering Signal Transduction: Affecting intracellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride: The enantiomer of the compound with different biological activity.

    1-(2,5-Difluorophenyl)propan-1-amine: The non-chiral version of the compound.

    1-(2,5-Difluorophenyl)ethanamine: A structurally similar compound with a shorter carbon chain.

Uniqueness

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other similar compounds. This uniqueness makes it valuable for research in stereochemistry and its effects on biological systems.

Properties

IUPAC Name

(1S)-1-(2,5-difluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c1-2-9(12)7-5-6(10)3-4-8(7)11;/h3-5,9H,2,12H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYPROYXZWFRHT-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC(=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=C(C=CC(=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704235
Record name (1S)-1-(2,5-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217437-41-6
Record name (1S)-1-(2,5-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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